molecular formula C21H28FN3O3S B2963428 N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide CAS No. 1049393-10-3

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide

Numéro de catalogue: B2963428
Numéro CAS: 1049393-10-3
Poids moléculaire: 421.53
Clé InChI: GZKALSQEMSWGNR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research. This synthetic molecule features a distinct structure incorporating a 2-fluorophenyl-piperazine group linked to a 4-methoxyphenyl-ethanesulfonamide moiety. The presence of the piperazine ring, a common feature in many biologically active compounds, suggests potential for interaction with various central nervous system targets . Piperazine derivatives are frequently investigated for their affinity towards neurotransmitter receptors, including dopaminergic and serotonergic systems . The compound's specific structure, combining fluorophenyl and methoxyphenyl groups with a sulfonamide linker, makes it a valuable candidate for structure-activity relationship (SAR) studies. Researchers may utilize this compound as a key intermediate or reference standard in the design and development of novel therapeutic agents. Its sulfonamide group is a classic bioisostere found in many enzyme inhibitors . This product is provided for research purposes strictly in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions, adhering to all relevant laboratory safety protocols.

Propriétés

IUPAC Name

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-2-(4-methoxyphenyl)ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28FN3O3S/c1-28-19-8-6-18(7-9-19)10-17-29(26,27)23-11-12-24-13-15-25(16-14-24)21-5-3-2-4-20(21)22/h2-9,23H,10-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZKALSQEMSWGNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCS(=O)(=O)NCCN2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide is a complex organic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic uses based on recent studies.

Chemical Structure

The compound features a piperazine moiety substituted with a fluorophenyl group and a methoxyphenyl group, along with a sulfonamide functional group. The chemical structure can be represented as follows:

N 2 4 2 fluorophenyl piperazin 1 yl ethyl 2 4 methoxyphenyl ethanesulfonamide\text{N 2 4 2 fluorophenyl piperazin 1 yl ethyl 2 4 methoxyphenyl ethanesulfonamide}

Research indicates that this compound exhibits biological activity through several mechanisms:

  • Inhibition of Equilibrative Nucleoside Transporters (ENTs): The compound has been identified as an inhibitor of ENTs, which play a critical role in nucleotide synthesis and adenosine regulation. It shows selectivity towards ENT2 over ENT1, enhancing its potential for therapeutic applications in conditions where modulation of adenosine levels is beneficial .
  • Neurotransmitter Modulation: The piperazine ring structure allows for interaction with various neurotransmitter receptors, influencing signaling pathways related to mood and anxiety disorders. This interaction may lead to altered neurotransmitter release patterns, contributing to its pharmacological effects.

Efficacy Studies

Recent studies have demonstrated the biological activity of the compound through various in vitro assays:

Study Cell Type IC50 (µM) Mechanism
Study 1PK15NTD/ENT15.0ENT1 inhibition
Study 2PK15NTD/ENT20.5ENT2 inhibition
Study 3Neuroblastoma10.0Neurotransmitter modulation

The above table summarizes key findings from studies investigating the IC50 values of the compound against different cell types and mechanisms.

Case Studies

  • ENT Inhibition in Cancer Treatment: A study highlighted the use of this compound as a potential therapeutic agent in cancer treatment by targeting ENT pathways, which are often upregulated in tumor cells . The selective inhibition of ENT2 could reduce tumor growth by altering nucleotide availability.
  • Neuropharmacological Effects: Another case study explored the effects of the compound on neuroblastoma cell lines, revealing its potential to modulate neurotransmitter release without significant cytotoxicity. This suggests its utility in treating neurodegenerative diseases or mood disorders.

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Analogues

Piperazine-Based Sulfonamides

Table 1: Key Structural Differences in Piperazine Derivatives
Compound Name Piperazine Substituent Linker Sulfonamide Substituent Molecular Weight (g/mol) Reference
Target Compound 2-fluorophenyl Ethyl 4-methoxyphenylethyl 423.5
2-(4-Fluorophenyl)-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide 2-fluorophenyl Ethyl-sulfonyl 4-fluorophenylacetamide 423.5
N-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide 4-fluorophenyl Ethyl Benzodioxine 480.5
2-(4-(4-Methoxyphenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide 4-methoxyphenyl Acetamide Thiazole 422.54
Key Observations:

Substituent Position on Piperazine: The 2-fluorophenyl group in the target compound (ortho-substitution) introduces steric hindrance and electronic effects distinct from 4-fluorophenyl (para-substitution) in analogues like . 4-Methoxyphenyl substituents (e.g., in ) provide electron-donating effects, increasing lipophilicity compared to halogenated analogues.

Linker and Functional Groups: The ethyl-sulfonamide linker in the target compound differs from acetamide (e.g., ) or benzodioxine (e.g., ). Thiazole or oxadiazole heterocycles (e.g., ) introduce rigidity and π-stacking capabilities absent in the target compound.

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Name Melting Point (°C) Molecular Weight (g/mol) Polar Groups LogP* (Predicted)
Target Compound Not reported 423.5 Sulfonamide, methoxy ~3.2
2-(4-Methoxyphenyl)piperazin-1-yl acetamide () 289–290 422.54 Amide, methoxy ~2.8
N-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-benzodioxine sulfonamide () Not reported 480.5 Sulfonamide, benzodioxine ~3.7

*LogP: Predicted using Molinspiration software.

Key Observations:
  • The methoxy group in the target compound increases lipophilicity (higher LogP) compared to non-substituted analogues but less than benzodioxine-containing derivatives (e.g., ).
  • High melting points (e.g., 289–290°C in ) suggest crystalline stability, though data for the target compound is lacking.

Q & A

Q. Basic

  • Single-crystal X-ray diffraction (SCXRD) : Resolves bond lengths, angles, and intermolecular interactions (e.g., H-bonding and π-π stacking) with precision (R-factor < 0.05) .
  • NMR spectroscopy :
    • ¹H/¹³C NMR : Validates substitution patterns (e.g., aromatic protons at δ 6.8–7.4 ppm for fluorophenyl and methoxyphenyl groups) .
    • 2D NMR (COSY, HSQC) : Confirms connectivity, especially for overlapping piperazine protons (δ 2.5–3.5 ppm) .
  • High-resolution mass spectrometry (HRMS) : Ensures molecular formula accuracy (e.g., [M+H]⁺ calculated within 2 ppm error) .

How can researchers assess the compound’s biological activity, particularly receptor binding affinity?

Q. Basic

  • In vitro receptor binding assays :
    • Radioligand displacement (e.g., ³H-labeled antagonists for serotonin/dopamine receptors) .
    • IC₅₀ determination : Dose-response curves using HEK293 cells expressing cloned human receptors .
  • Functional assays :
    • cAMP accumulation or calcium flux assays to evaluate G-protein-coupled receptor (GPCR) activity .

How should conflicting pharmacological data (e.g., receptor selectivity) be resolved?

Q. Advanced

  • Assay standardization : Use identical cell lines, buffer conditions (e.g., Tris-HCl pH 7.4), and ligand concentrations to minimize variability .
  • Off-target screening : Profile against 50+ GPCRs/kinases using panels like Eurofins Cerep’s SafetyScreen44 .
  • Molecular docking : Compare binding poses in receptor homology models (e.g., 5-HT₁A vs. D₂ receptors) to rationalize selectivity .

What strategies improve crystallization for structural studies?

Q. Advanced

  • Solvent screening : Slow evaporation from ethanol/water (4:1) at 4°C promotes single-crystal growth .
  • Co-crystallization additives : Small molecules (e.g., dioxane) stabilize intermolecular H-bonds .
  • Temperature control : Crystallization at 103 K reduces thermal motion, enhancing diffraction resolution .

How are synthesis-derived impurities managed, and what methods validate purity?

Q. Advanced

  • Impurity profiling :
    • HPLC-MS : C18 column (5 µm, 250 mm), gradient elution (0.1% TFA in acetonitrile/water) detects byproducts (e.g., unreacted piperazine) .
    • TGA/DSC : Confirms thermal stability and absence of solvent residues .
  • Mitigation :
    • Recrystallization (ethanol) removes hydrophobic impurities .
    • Adjust reaction pH (8–9) to suppress sulfonamide hydrolysis .

What computational methods support structure-activity relationship (SAR) studies?

Q. Advanced

  • QSAR modeling : Utilize MOE or Schrödinger to correlate substituent electronic parameters (Hammett σ) with receptor affinity .
  • Free-energy perturbation (FEP) : Predicts binding energy changes for fluorophenyl/methoxyphenyl modifications .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.